Lack of Direct Cytotoxicity Differentiates 23-Oxo-3,6,19-Trihydroxy Derivative from Ursolic Acid
A direct head-to-head comparison against MCF-7 and HepG2 cell lines reveals a stark functional divergence between 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and its core analog, ursolic acid. While ursolic acid demonstrates potent cytotoxicity, the target compound exhibits no significant growth inhibition. This indicates that the 3,6,19-trihydroxy-23-oxo substitution pattern eliminates the cytotoxic mechanism present in the parent scaffold, confirming the compounds are not functionally equivalent [1].
| Evidence Dimension | Cytotoxicity (Cell Growth Inhibition) |
|---|---|
| Target Compound Data | IC50 > 100 µg/mL |
| Comparator Or Baseline | Ursolic acid: IC50 = 12.1 µg/mL (HepG2), 15.1 µg/mL (MCF-7) |
| Quantified Difference | > 6-fold to > 8-fold reduction in potency |
| Conditions | MTT assay; MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines |
Why This Matters
This data defines a clear experimental application boundary: the compound is not suitable as a cytotoxic agent in these models, preventing procurement for inappropriate research applications.
- [1] Sun G, Zhang X, Xu X, Yang J, Zhong M, Yuan J. A New Triterpene from the Plant of Uncaria Macrophylla. Molecules. 2012;17(1):504-510. View Source
